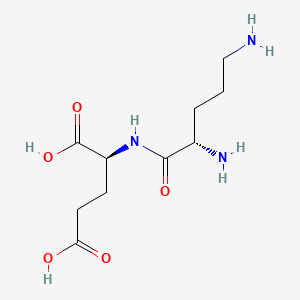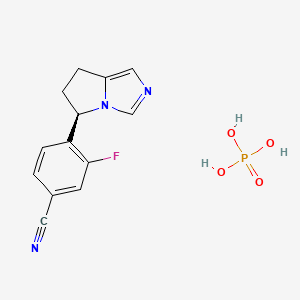
Pasireotida diaspartato
Descripción general
Descripción
Pasireotide diaspartate es un hexapéptido cíclico de acción prolongada sintético con actividad similar a la somatostatina. Se comercializa bajo el nombre comercial Signifor y se utiliza principalmente en el tratamiento de la enfermedad de Cushing y la acromegalia . Pasireotide diaspartate es un análogo de la somatostatina que se une a los receptores de somatostatina, inhibiendo la secreción de corticotropina del adenoma hipofisario en pacientes con enfermedad de Cushing .
Aplicaciones Científicas De Investigación
Pasireotide diaspartate tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como compuesto modelo para estudiar la síntesis de péptidos y la unión a receptores.
Biología: Investigado por sus efectos sobre los receptores de somatostatina y la secreción hormonal.
Medicina: Utilizado principalmente en el tratamiento de la enfermedad de Cushing y la acromegalia
Mecanismo De Acción
Pasireotide ejerce sus efectos farmacológicos al unirse a un amplio espectro de receptores de somatostatina, incluyendo los subtipos 1, 3 y 5 . Esta unión inhibe la secreción de hormona adrenocorticotrópica (ACTH), lo que lleva a niveles reducidos de cortisol en pacientes con enfermedad de Cushing . Pasireotide también inhibe la liberación de la hormona de crecimiento humana (HGH), glucagón e insulina, haciéndolo efectivo en el tratamiento de la acromegalia .
Análisis Bioquímico
Biochemical Properties
Pasireotide Diaspartate exhibits a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2 . The binding and activation of the somatostatin receptors cause inhibition of ACTH secretion and result in reduced cortisol secretion in Cushing’s disease patients . This agent is also more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin .
Cellular Effects
Pasireotide Diaspartate has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting ACTH secretion, which results in reduced cortisol secretion in Cushing’s disease patients . This agent also inhibits the release of human growth hormone (HGH), glucagon, and insulin .
Molecular Mechanism
The molecular mechanism of Pasireotide Diaspartate involves its activation of a broad spectrum of somatostatin receptors . The binding and activation of these receptors inhibit ACTH secretion, leading to reduced cortisol secretion in Cushing’s disease patients . Pasireotide Diaspartate is also more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin .
Temporal Effects in Laboratory Settings
Long-term disease control has been reported in patients treated with Pasireotide Diaspartate . The biochemical effectiveness of Pasireotide Diaspartate is burdened by the negative impact on glucose tolerance .
Metabolic Pathways
Pasireotide Diaspartate is involved in the somatostatin signaling pathway . It inhibits the secretion of various hormones and neurotransmitters, thereby affecting metabolic flux and metabolite levels .
Transport and Distribution
Pasireotide Diaspartate is widely distributed and has a volume of distribution of >100L . It is eliminated mostly by hepatic clearance (biliary excretion) with some minor renal clearance .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de pasireotide implica la adición secuencial de aminoácidos en una fase sólida para producir pasireotide protegido lineal, que luego se desprotege y cicla para formar el producto final . El proceso típicamente involucra el uso de grupos protectores y agentes activadores para asegurar la secuencia y estructura correctas del péptido.
Métodos de producción industrial: La producción industrial de pasireotide diaspartate involucra el acoplamiento de fragmentos para lograr una alta pureza (mayor al 99.0% por HPLC) . El proceso es escalable e involucra el uso de un tampón de ácido tartárico para preparar una solución estéril para inyección subcutánea .
Análisis De Reacciones Químicas
Tipos de reacciones: Pasireotide experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el péptido para lograr las propiedades farmacológicas deseadas.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de pasireotide incluyen N,O-bis(trimetilsilil)acetamida (BSA) y éster de N-hidroxisuccinimida (NHS) como agentes de acoplamiento . Las reacciones típicamente se llevan a cabo bajo condiciones controladas para asegurar un alto rendimiento y pureza.
Productos principales formados: El producto principal formado a partir de estas reacciones es el hexapéptido cíclico pasireotide, que exhibe una alta afinidad por los receptores de somatostatina y se utiliza en el tratamiento de trastornos endocrinos .
Comparación Con Compuestos Similares
Pasireotide es único entre los análogos de la somatostatina debido a su alta afinidad por el subtipo de receptor de somatostatina 5, que se sobreexpresa en las células del adenoma corticotropo . Esto lo distingue de otros análogos de la somatostatina como octreótido y lanreótido, que tienen diferentes perfiles de unión a receptores .
Compuestos similares:
Octreótido: Otro análogo de la somatostatina utilizado en el tratamiento de la acromegalia y ciertos tipos de tumores.
Lanreótido: Similar al octreótido, utilizado para el tratamiento a largo plazo de la acromegalia y los tumores neuroendocrinos.
Vapreótido: Un análogo de la somatostatina utilizado principalmente para el tratamiento del sangrado de varices esofágicas.
El perfil de unión más amplio de Pasireotide y su mayor afinidad por subtipos específicos de receptores lo convierten en una opción de tratamiento más efectiva para ciertos trastornos endocrinos .
Propiedades
IUPAC Name |
(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H66N10O9.2C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;2*5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2*2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2*2-/m100/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEFMPSSNFRRNC-HQUONIRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H80N12O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820232-50-6 | |
| Record name | Pasireotide diaspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820232506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PASIREOTIDE DIASPARTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4P76SY3N4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(8S,9R,10S,11R,13R,14R,17R)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B609768.png)


![(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B609771.png)




